molecular formula C17H14FN3OS2 B10992907 N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2-(3-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxamide

N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2-(3-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxamide

Cat. No.: B10992907
M. Wt: 359.4 g/mol
InChI Key: IIIZHZMXTCKJJV-UHFFFAOYSA-N
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Description

N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2-(3-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2-(3-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known methods. The key steps may include:

  • Formation of the thiazole ring through cyclization reactions.
  • Introduction of the fluorophenyl group via electrophilic aromatic substitution.
  • Coupling reactions to attach the carboxamide group.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This may include:

  • Using catalysts to enhance reaction rates.
  • Controlling temperature and pressure to favor desired reaction pathways.
  • Implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2-(3-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxamide group to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents or nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2-(3-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate cellular signaling.

    DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds with similar thiazole rings but different substituents.

    Fluorophenyl Compounds: Molecules containing the fluorophenyl group with varying functional groups.

Uniqueness

N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2-(3-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxamide is unique due to its specific combination of structural features, which may confer distinct biological activities or chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C17H14FN3OS2

Molecular Weight

359.4 g/mol

IUPAC Name

N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2-(3-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C17H14FN3OS2/c1-9-14(24-16(19-9)10-4-2-5-11(18)8-10)15(22)21-17-20-12-6-3-7-13(12)23-17/h2,4-5,8H,3,6-7H2,1H3,(H,20,21,22)

InChI Key

IIIZHZMXTCKJJV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2=CC(=CC=C2)F)C(=O)NC3=NC4=C(S3)CCC4

Origin of Product

United States

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